Pyrimidin-5-ylmethanamine dihydrochloride
Overview
Description
Pyrimidin-5-ylmethanamine dihydrochloride, also known as 2-(Pyrimidin-5-yl)ethylamine dihydrochloride, is a chemical compound with the molecular formula C5H9Cl2N3 and a molecular weight of 182.05 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidin-5-ylmethanamine dihydrochloride typically involves the reaction of pyrimidine derivatives with appropriate amine groups under controlled conditions. One common method involves the reaction of 5-bromopyrimidine with ethylenediamine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyrimidin-5-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various pyrimidine derivatives, amine derivatives, and substituted pyrimidines .
Scientific Research Applications
Pyrimidin-5-ylmethanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Pyrimidin-5-ylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
- Pyrimidine
- 5-Bromopyrimidine
- 2-Aminopyrimidine
Comparison: Pyrimidin-5-ylmethanamine dihydrochloride is unique due to its specific amine group and dihydrochloride salt form, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits enhanced solubility and stability, making it more suitable for certain applications in research and industry .
Biological Activity
Pyrimidin-5-ylmethanamine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound is a pyrimidine derivative characterized by a pyrimidine ring substituted with a methanamine group. The synthesis typically involves multi-step organic reactions, allowing for the formation of various derivatives that can exhibit different biological properties.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells. These interactions can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. The compound has been shown to bind to active sites on enzymes, inhibiting their activity and thereby altering various biochemical pathways.
Antimicrobial Activity
Pyrimidine derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds in this class exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that certain pyrimidine derivatives possess potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.5 to 256 µg/mL .
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, one study reported an IC50 value of 29.1 µM against the MDA-MB453 breast cancer cell line, indicating significant cytotoxicity .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. In vitro assays revealed that it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The IC50 values for COX-2 inhibition were reported to be comparable to those of standard anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
- Antimalarial Activity : A related study highlighted the optimization of pyrimidine derivatives for antimalarial use, demonstrating significant efficacy in reducing parasitemia in mouse models of malaria . Although not directly tested on this compound, this research underscores the potential of pyrimidine scaffolds in treating parasitic infections.
- Structure–Activity Relationships (SAR) : Investigations into the SAR of pyrimidine derivatives have provided insights into how modifications to the chemical structure can enhance biological activity. For instance, substituents at specific positions on the pyrimidine ring have been linked to improved potency against various biological targets .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other similar compounds:
Compound Name | Biological Activity | IC50 / MIC Values |
---|---|---|
Pyrimidine-2-ylmethanamine | Antimicrobial | MIC = 128 µg/mL |
Pyrimidine-4-ylmethanamine | Anticancer (MCF-7 cell line) | IC50 = 15.3 µM |
Pyrimidin-5-ylmethanamine | Antimicrobial, Anti-inflammatory, Anticancer | IC50 = 29.1 µM (MDA-MB453) |
Properties
IUPAC Name |
pyrimidin-5-ylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-1-5-2-7-4-8-3-5;;/h2-4H,1,6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKWSOAZVMALEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956356-28-7 | |
Record name | 1-(pyrimidin-5-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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